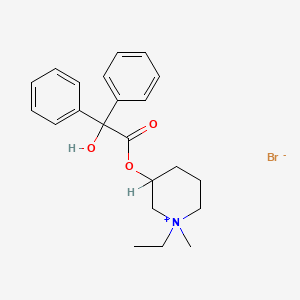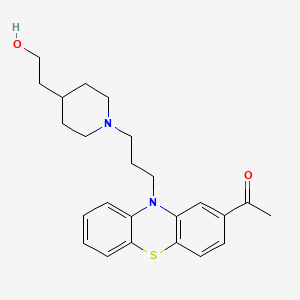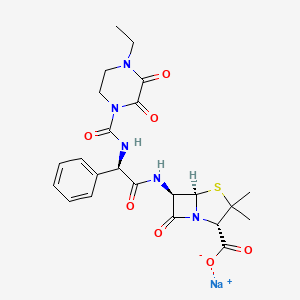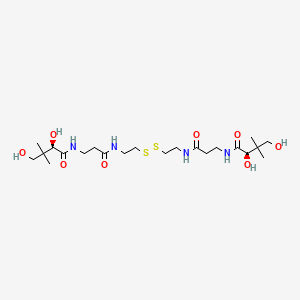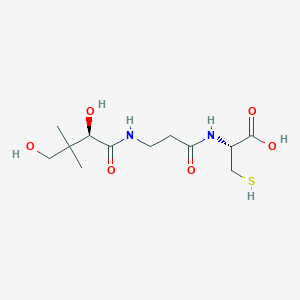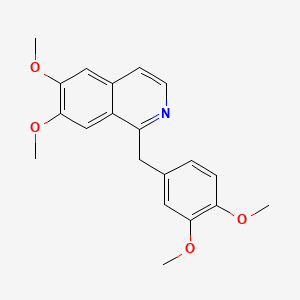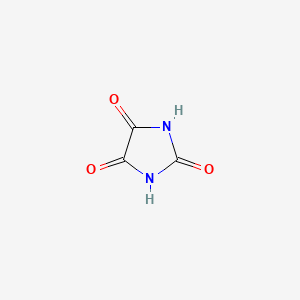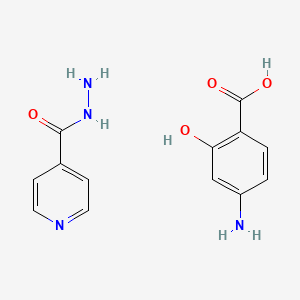
パシニアジド
概要
説明
Pasiniazid is a pharmaceutical compound composed of isoniazid and 4-aminosalicylic acid. It is primarily used in the treatment of tuberculosis. Isoniazid is a bactericidal agent effective against organisms of the genus Mycobacterium, specifically Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium kansasii. 4-Aminosalicylic acid is an anti-tuberculosis drug that works by inhibiting folic acid synthesis and the synthesis of the cell wall component mycobactin, thus reducing iron uptake by Mycobacterium tuberculosis .
科学的研究の応用
Pasiniazid has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between isoniazid and 4-aminosalicylic acid.
Biology: Research focuses on its effects on Mycobacterium tuberculosis and its potential use in combination therapies.
Medicine: Pasiniazid is extensively studied for its efficacy in treating multidrug-resistant tuberculosis (MDR-TB). .
Industry: The compound is used in the pharmaceutical industry for the production of anti-tuberculosis medications.
作用機序
Pasiniazid operates by targeting the bacterial enzyme InhA, which is crucial for the synthesis of mycolic acids in the bacterial cell wall. Isoniazid, a component of pasiniazid, is a prodrug that must be activated by bacterial catalase. Once activated, it inhibits InhA by forming a covalent adduct with the NAD cofactor. 4-Aminosalicylic acid inhibits folic acid synthesis and the synthesis of mycobactin, reducing iron uptake by Mycobacterium tuberculosis. This dual mechanism disrupts the cell wall synthesis and iron metabolism, leading to bacterial cell death .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Pasiniazid operates on a biochemical level by targeting the bacterial enzyme InhA . The primary role of InhA is to facilitate the production of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting InhA, Pasiniazid effectively halts the synthesis of mycolic acids, thereby compromising the cell wall structure and leading to bacterial cell death .
Cellular Effects
Pasiniazid disrupts the cell wall synthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Molecular Mechanism
Pasiniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Temporal Effects in Laboratory Settings
It is known that Pasiniazid is typically administered orally in the form of tablets . The onset time of Pasiniazid can vary, but generally, patients may start to see improvements in symptoms within a few weeks of starting treatment .
Dosage Effects in Animal Models
It is known that Pasiniazid is typically administered orally in the form of tablets . The specific dosage and duration of treatment depend on several factors, including the patient’s weight, the severity of the disease, and whether Pasiniazid is being used as a part of combination therapy .
Transport and Distribution
It is known that Pasiniazid is typically administered orally in the form of tablets .
Subcellular Localization
It is known that Pasiniazid operates on a biochemical level by targeting the bacterial enzyme InhA . The primary role of InhA is to facilitate the production of mycolic acids, essential components of the mycobacterial cell wall .
準備方法
Pasiniazid is synthesized by co-crystallizing equimolar amounts of isoniazid and 4-aminosalicylic acid dissolved in hot alcohol. This method ensures the formation of a stable compound that combines the therapeutic effects of both components . Industrial production methods involve the careful control of reaction conditions to ensure the purity and efficacy of the final product.
化学反応の分析
Pasiniazid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: Pasiniazid can undergo substitution reactions where one functional group is replaced by another, potentially leading to new derivatives with different therapeutic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Pasiniazid is unique due to its combination of isoniazid and 4-aminosalicylic acid, which provides a synergistic effect in treating tuberculosis. Similar compounds include:
Isoniazid: A bactericidal agent used alone or in combination with other drugs to treat tuberculosis.
4-Aminosalicylic acid: An anti-tuberculosis drug that inhibits folic acid synthesis and mycobactin synthesis.
Rifampicin: Another anti-tuberculosis drug that inhibits bacterial RNA synthesis.
Ethambutol: A drug that inhibits the synthesis of the bacterial cell wall.
Pasiniazid’s uniqueness lies in its ability to combine the effects of isoniazid and 4-aminosalicylic acid, providing a more comprehensive approach to tuberculosis treatment .
特性
IUPAC Name |
4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHTRVPGYGVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174700 | |
| Record name | Pasiniazid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2066-89-9 | |
| Record name | Pasiniazid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2066-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pasiniazid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pasiniazid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pasiniazid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pasiniazid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PASINIAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J17CN0MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



